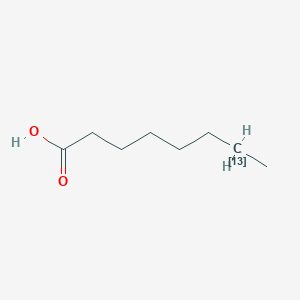
(713C)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid: caprylic acid , is a saturated fatty acid with the chemical formula CH₃(CH₂)₆COOH . It is an eight-carbon compound, hence the prefix “octa” in its name. In its pure form, octanoic acid is a colorless liquid that is slightly soluble in water but very soluble in organic solvents. It has a characteristic strong, unpleasant odor and is a weak acid in terms of its dissociation in water, but it is stronger than acetic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Octanal: Octanoic acid can be synthesized by the oxidation of octanal using oxidizing agents such as potassium permanganate or nitric acid.
N-Hexylmalonic Acid Method: This method involves the synthesis of octanoic acid from N-hexylmalonic acid.
Oxidative Dehydrogenation of N-Octanol: Octanoic acid can also be prepared by the oxidative dehydrogenation of N-octanol.
Industrial Production Methods:
Oxidation of Alkenes or Organometallic Compounds: Industrially, octanoic acid is produced by the oxidation of the corresponding alkene or organometallic compounds using suitable oxidizing agents.
Extraction from Plant and Animal Fats and Oils: A more prominent source of octanoic acid is its extraction from plant and animal fats and oils.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octanoic acid can undergo oxidation reactions to form various products, including carbon dioxide and water.
Reduction: It can be reduced to form octanol.
Substitution: Octanoic acid can participate in substitution reactions, such as the formation of esters when reacted with alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid, and molecular oxygen are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution Reactions: Alcohols in the presence of acid catalysts can be used for esterification reactions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Octanol.
Substitution: Esters of octanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Octanoic acid is used in the production of esters, which are incorporated in perfumes and dyes .
- It is an intermediate in the chemical synthesis of chlorinated octanoic acids, which are used in the production of PVC heat stabilizers .
Biology:
- Octanoic acid has been shown to have antimicrobial properties, making it effective against harmful bacteria and yeast such as Candida albicans .
Medicine:
- It is used as a dietary supplement and is considered a medium-chain triglyceride (MCT). It has been used to induce ketosis in epileptic patients to reduce the frequency and severity of seizures .
Industry:
Wirkmechanismus
Octanoic acid exerts its effects through several mechanisms:
Antimicrobial Action: It disrupts the cell membranes of bacteria and yeast, leading to cell lysis and death.
Induction of Ketosis: As a medium-chain triglyceride, octanoic acid is rapidly metabolized in the liver to produce ketone bodies, which can be used as an alternative energy source by the brain and other tissues.
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Octanoic acid activates PPARα, which plays a role in the regulation of lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Heptanoic Acid (C7H14O2): A seven-carbon fatty acid with similar properties but a shorter carbon chain.
Nonanoic Acid (C9H18O2): A nine-carbon fatty acid with similar properties but a longer carbon chain.
Caproic Acid (C6H12O2): A six-carbon fatty acid with similar properties but a shorter carbon chain.
Uniqueness of Octanoic Acid:
- Octanoic acid has a unique balance of hydrophobic and hydrophilic properties due to its eight-carbon chain, making it more soluble in organic solvents compared to shorter-chain fatty acids like caproic acid .
- Its antimicrobial properties are more pronounced compared to heptanoic acid and nonanoic acid .
- Octanoic acid is more effective in inducing ketosis compared to longer-chain fatty acids due to its rapid metabolism in the liver .
Eigenschaften
CAS-Nummer |
287111-23-3 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
(713C)octanoic acid |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i2+1 |
InChI-Schlüssel |
WWZKQHOCKIZLMA-VQEHIDDOSA-N |
Isomerische SMILES |
C[13CH2]CCCCCC(=O)O |
Verunreinigungen |
hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) |
Kanonische SMILES |
CCCCCCCC(=O)O |
Siedepunkt |
463.5 °F at 760 mmHg (NTP, 1992) 239 °C |
Color/Form |
SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD Colorless Oily liquid |
Dichte |
0.91 (USCG, 1999) - Less dense than water; will float 0.910 at 20 °C/4 °C 0.91 |
Flammpunkt |
230 °F (NTP, 1992) 270 °F 130 °C (open cup) 270 °F. |
melting_point |
61 to 62 °F (NTP, 1992) 16.5 °C |
Physikalische Beschreibung |
Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue. Liquid Liquid; Liquid, Other Solid Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO] colourless, oily liquid/slight, unpleasant odou |
Verwandte CAS-Nummern |
15696-43-2 (unspecified lead salt) 16577-52-9 (lithium salt) 18312-04-4 (unspecified zirconium salt) 1912-83-0 (tin(+2) salt) 1984-06-1 (hydrochloride salt) 20195-23-7 (unspecified chromium salt) 20543-04-8 (unspecified copper salt) 2191-10-8 (cadmium salt) 3130-28-7 (iron(+3) salt) 3890-89-9 (copper(+2) salt) 4696-54-2 (barium salt) 4995-91-9 (nickel(+2) salt) 5206-47-3 (zirconium(+4) salt) 557-09-5 (zinc salt) 5972-76-9 (ammonium salt) 6028-57-5 (aluminum salt) 60903-69-7 (La(+3) salt) 6107-56-8 (calcium salt) 6427-90-3 (chromium(+2) salt) 6535-19-9 (unspecified manganese salt) 6535-20-2 (unspecified iron salt) 6700-85-2 (cobalt salt) 67816-08-4 (Ir(+3) salt) 68957-64-2 (Ru(+3) salt) 7319-86-0 (lead(+2) salt) 7435-02-1 (unspecified Ce salt) 764-71-6 (potassium salt) |
Löslichkeit |
less than 1 mg/mL at 64 °F (NTP, 1992) Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid Miscible in ethanol, chloroform, acetonitrile In water 789 mg/L at 30 °C 0.789 mg/mL slightly soluble in water; soluble in most organic solvents |
Dampfdruck |
1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992) 0.00371 [mmHg] VP: 1 MM HG AT 78.0 °C 3.71X10-3 mm Hg at 25 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(3-Nitrophenyl)thiophen-2-yl]propanoic acid](/img/structure/B10758980.png)
![2,3-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-B]pyridin-4-amine](/img/structure/B10758989.png)
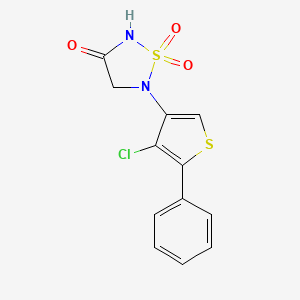
![4-(6-{[(1r)-1-(Hydroxymethyl)propyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzoic Acid](/img/structure/B10759003.png)
![N7-Butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-A]pyrimidine-2,7-diamine](/img/structure/B10759012.png)
![(2s,3s)-3-Amino-4-[(3s)-3-Fluoropyrrolidin-1-Yl]-N,N-Dimethyl-4-Oxo-2-(Trans-4-[1,2,4]triazolo[1,5-A]pyridin-5-Ylcyclohexyl)butanamide](/img/structure/B10759016.png)
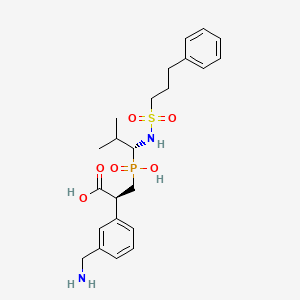
![(2s)-1-(6h-Indol-3-Yl)-3-{[5-(7h-Pyrazolo[3,4-C]pyridin-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine](/img/structure/B10759027.png)
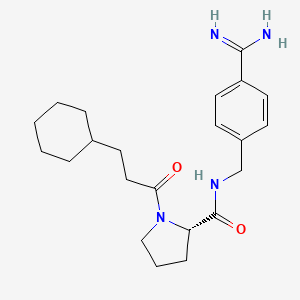
![4-({4-[(4-Aminobut-2-ynyl)oxy]phenyl}sulfonyl)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B10759033.png)
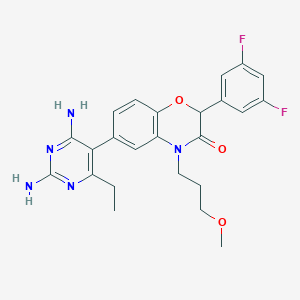
![4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)-](/img/structure/B10759051.png)

![(2R,3S,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10759058.png)
